molecular formula C11H11FN2O2 B1336400 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid CAS No. 53314-95-7

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid

Cat. No.: B1336400
CAS No.: 53314-95-7
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-UHFFFAOYSA-N
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Description

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

    Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where the indole derivative reacts with an appropriate amine source.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable molecule for drug development .

Properties

IUPAC Name

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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